molecular formula C7H7FIN B1442206 5-Fluoro-2-iodo-4-methylaniline CAS No. 1126423-32-2

5-Fluoro-2-iodo-4-methylaniline

Cat. No.: B1442206
CAS No.: 1126423-32-2
M. Wt: 251.04 g/mol
InChI Key: RXURPBBFOXPWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-iodo-4-methylaniline is a chemical compound with the molecular formula C7H7FIN. It is also known by its IUPAC name, this compound. This compound is characterized by the presence of fluorine, iodine, and a methyl group attached to a phenylamine structure .

Preparation Methods

The synthesis of 5-Fluoro-2-iodo-4-methylaniline typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Fluoro-2-iodo-4-methylaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like hydrogen gas or metal hydrides, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Fluoro-2-iodo-4-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodo-4-methylaniline involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The methyl group can also affect the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

5-Fluoro-2-iodo-4-methylaniline can be compared with other halogenated phenylamines, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties .

Properties

IUPAC Name

5-fluoro-2-iodo-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FIN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXURPBBFOXPWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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